2-Ethylpentan-1-amine

Distillation Process Chemistry Thermal Stability

2-Ethylpentan-1-amine (CAS 90831-93-9) is a C7 primary aliphatic amine, formally 3-(aminomethyl)hexane, with a molecular weight of 115.22 g/mol. This branched-chain amine features a primary amino group (-NH2) on a carbon adjacent to an ethyl-substituted pentane backbone.

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
CAS No. 90831-93-9
Cat. No. B14370156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpentan-1-amine
CAS90831-93-9
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCCCC(CC)CN
InChIInChI=1S/C7H17N/c1-3-5-7(4-2)6-8/h7H,3-6,8H2,1-2H3
InChIKeyJMWKVOZQRYHIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylpentan-1-amine (CAS 90831-93-9): Baseline Characteristics and Procurement Context


2-Ethylpentan-1-amine (CAS 90831-93-9) is a C7 primary aliphatic amine, formally 3-(aminomethyl)hexane, with a molecular weight of 115.22 g/mol . This branched-chain amine features a primary amino group (-NH2) on a carbon adjacent to an ethyl-substituted pentane backbone [1]. While structurally related to other C7 and C8 amines, its specific branching pattern and physicochemical signature—including boiling point, vapor pressure, and receptor interaction profile—dictate its suitability in synthetic, analytical, and pharmacological applications where subtle structural variations produce measurable performance differences.

Why Generic Substitution Fails for 2-Ethylpentan-1-amine (CAS 90831-93-9): Key Differentiators from In-Class Alternatives


Aliphatic amines within the C7-C8 range—such as 1-heptanamine, 2-aminoheptane, and 2-ethylhexylamine—are not interchangeable with 2-ethylpentan-1-amine. The compound's distinct branching topology influences boiling point (∼124 °C predicted ), vapor pressure (∼13.1 mmHg at 25 °C predicted ), and receptor binding profile (EC50 = 1.6 μM at human TAAR1 [1]), all of which differ markedly from linear and positionally isomeric counterparts. These differences translate into divergent behavior in distillation, formulation volatility, and pharmacological screening, making empirical substitution without comparative data a source of experimental irreproducibility and suboptimal procurement decisions.

Quantitative Differentiation Evidence for 2-Ethylpentan-1-amine (CAS 90831-93-9) Versus In-Class Analogs


Boiling Point Reduction Relative to 2-Ethylhexylamine and 1-Heptanamine

2-Ethylpentan-1-amine exhibits a predicted boiling point of 123.9 ± 8.0 °C at 760 mmHg , which is substantially lower than that of the C8 analog 2-ethylhexylamine (167.3 ± 8.0 °C) and the linear C7 isomer 1-heptanamine (156.4 ± 3.0 °C) . This ∼43 °C reduction versus 2-ethylhexylamine and ∼32 °C reduction versus 1-heptanamine provides a measurable advantage in low-temperature distillation and vacuum operations.

Distillation Process Chemistry Thermal Stability

Elevated Vapor Pressure Versus 2-Ethylhexylamine

2-Ethylpentan-1-amine has a predicted vapor pressure of 13.1 ± 0.2 mmHg at 25 °C , which is approximately 7.7-fold higher than that of 2-ethylhexylamine (1.7 ± 0.3 mmHg) . This higher volatility makes 2-ethylpentan-1-amine more suitable for applications requiring rapid evaporation or headspace enrichment.

Volatility Headspace Analysis Coating Formulation

Density Comparison with 2-Aminoheptane

2-Ethylpentan-1-amine has a predicted density of 0.8 ± 0.1 g/cm³ , which is statistically higher than the reported density of 2-aminoheptane (0.768 g/cm³) . While the difference is modest, it can affect mass-volume relationships in large-scale syntheses and formulation development.

Formulation Density Mass-Volume Conversion Process Engineering

TAAR1 Agonist Activity: EC50 Comparison with Endogenous Agonist Tyramine

2-Ethylpentan-1-amine acts as an agonist at human trace amine-associated receptor 1 (TAAR1) with an EC50 of 1.6 μM (1.60 × 10³ nM) in a cAMP accumulation assay in HEK293 cells [1]. This potency is approximately 83-fold lower than that of the endogenous TAAR1 agonist tyramine (EC50 = 19.3 nM) [2]. The compound thus provides a moderately active tool ligand for TAAR1 investigations where high potency is not required or where partial agonism is desirable.

GPCR Pharmacology Neuropharmacology Trace Amine Receptors

High-Value Application Scenarios for 2-Ethylpentan-1-amine (CAS 90831-93-9) Driven by Differential Evidence


Low-Temperature Distillation and Vacuum Synthesis

Given its boiling point of ∼124 °C (predicted) , which is 32–43 °C lower than linear C7 and C8 analogs, 2-ethylpentan-1-amine is preferred for reaction sequences requiring gentle thermal conditions or where product isolation by rotary evaporation under mild vacuum is critical. This makes it a strategic choice for synthetic labs without access to high-vacuum distillation equipment.

Volatility-Dependent Analytical and Coating Formulations

With a vapor pressure ∼7.7× higher than 2-ethylhexylamine , this compound is better suited for headspace GC-MS applications, amine-reactive coatings, and volatile corrosion inhibitor formulations where rapid evaporation and high gas-phase concentration are design requirements.

TAAR1 Pharmacological Profiling and Benchmarking

The compound's TAAR1 EC50 of 1.6 μM [1] positions it as a moderately active primary amine agonist, useful as a reference standard in TAAR1-focused screening cascades. Its lower potency compared to endogenous ligands (e.g., tyramine) makes it valuable for establishing SAR baseline activity or for studies requiring submaximal receptor activation.

Precise Volumetric Dosing in Automated Synthesis

Although the density difference is modest, the higher predicted density of 0.8 g/cm³ relative to 2-aminoheptane (0.768 g/cm³) can influence volumetric accuracy in automated liquid handlers. Procurement of a single, well-characterized lot ensures reproducible mass transfer in high-throughput chemistry workflows.

Technical Documentation Hub

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